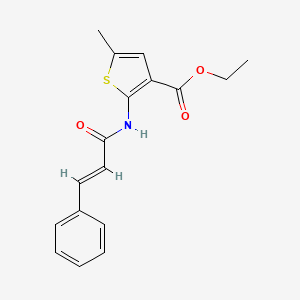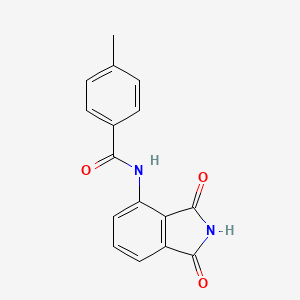
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-methylbenzamide, commonly known as MBI, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. MBI belongs to the class of isoindoline-1,3-dione derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of MBI is not yet fully understood. However, studies have shown that MBI acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the inflammatory and oxidative stress responses. MBI has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response.
Biochemical and physiological effects:
MBI has been found to exert a wide range of biochemical and physiological effects. Studies have shown that MBI can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Furthermore, MBI has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to prevent oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MBI in scientific research is its relatively low toxicity and high purity. MBI has been found to be well-tolerated in animal studies, making it a safe compound for use in laboratory experiments. Furthermore, MBI can be easily synthesized in large quantities, making it a cost-effective compound for scientific research.
However, one of the limitations of using MBI in laboratory experiments is its relatively low solubility in water. This can make it difficult to administer MBI to cells or animals in aqueous solutions. Furthermore, the exact mechanism of action of MBI is not yet fully understood, which can make it challenging to interpret the results of experiments involving MBI.
Zukünftige Richtungen
There are several future directions for the study of MBI. One potential direction is the development of MBI-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another potential direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of MBI. Furthermore, the potential anticancer effects of MBI warrant further investigation, and the development of MBI-based anticancer therapies may be a promising avenue for future research.
Synthesemethoden
MBI can be synthesized through a multistep process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with phthalic anhydride in the presence of a base to yield the desired MBI product. The synthesis of MBI has been optimized to produce high yields and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
MBI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MBI is its use as a pharmacological agent for the treatment of various diseases. Studies have shown that MBI possesses anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition, MBI has been found to exhibit antioxidant properties that may be useful in the prevention of oxidative stress-related diseases such as cancer and neurodegenerative disorders. Furthermore, MBI has been shown to possess antitumor effects and may be useful in the development of novel anticancer therapies.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-9-5-7-10(8-6-9)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHUXNMCOOEFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5862196.png)
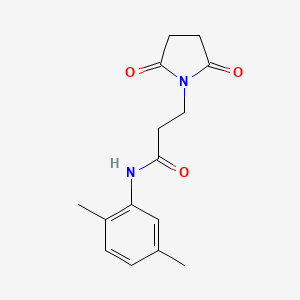
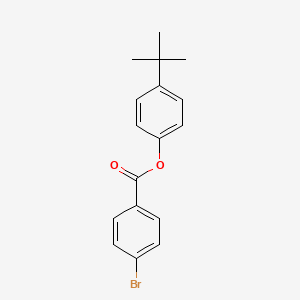
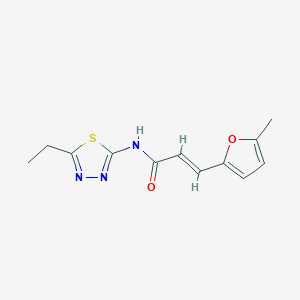
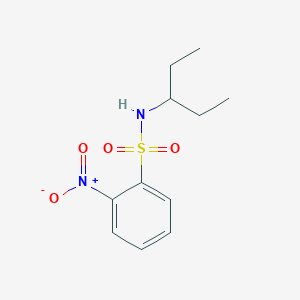
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5862248.png)
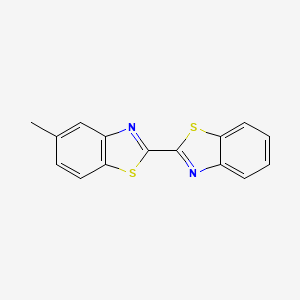
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5862262.png)
![3-(isobutyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5862269.png)
![3-methyl-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5862270.png)
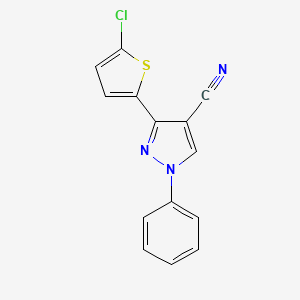
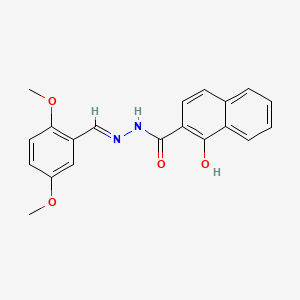
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B5862298.png)
